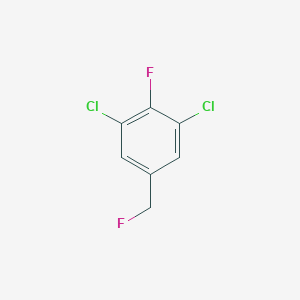
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of an amino group, a trifluoromethyl group, and a ketone group attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. The trifluoromethyl group, in particular, is known for enhancing the compound’s stability and reactivity, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-3-(trifluoromethyl)benzaldehyde with a suitable ketone precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the production process, reducing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, yielding secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce secondary alcohols .
Applications De Recherche Scientifique
1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparaison Avec Des Composés Similaires
- 1-(2-Amino-3-(trifluoromethyl)phenyl)ethanone
- 1-(2-Amino-3-(trifluoromethyl)phenyl)butan-2-one
- 1-(2-Amino-3-(trifluoromethyl)phenyl)pentan-2-one
Uniqueness: Compared to similar compounds, 1-(2-Amino-3-(trifluoromethyl)phenyl)propan-2-one stands out due to its specific combination of functional groups, which confer unique reactivity and stability. The presence of the trifluoromethyl group, in particular, enhances its chemical properties, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C10H10F3NO |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
1-[2-amino-3-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10F3NO/c1-6(15)5-7-3-2-4-8(9(7)14)10(11,12)13/h2-4H,5,14H2,1H3 |
Clé InChI |
TXUDZTBEXFRSMU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C(=CC=C1)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


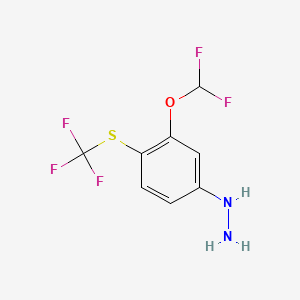
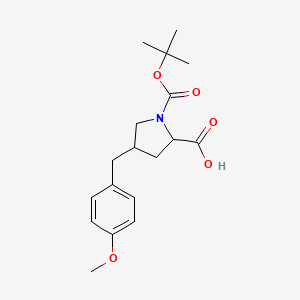
![4-Methoxy-1aH-indeno[1,2-b]oxirene](/img/structure/B14052673.png)

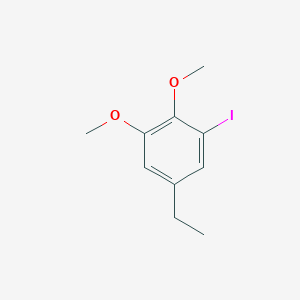
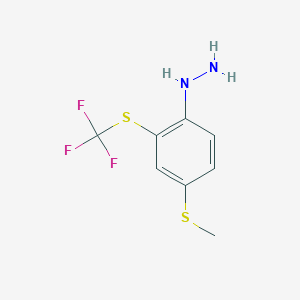
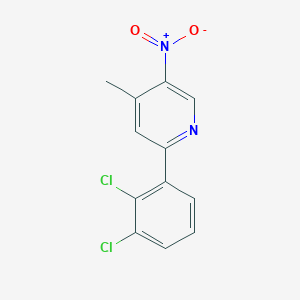
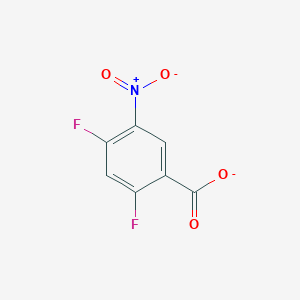
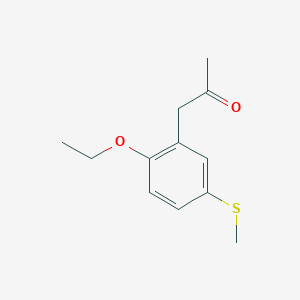
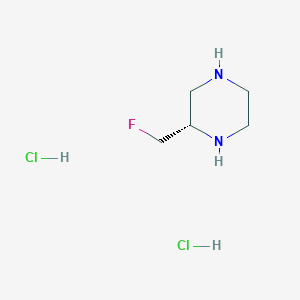
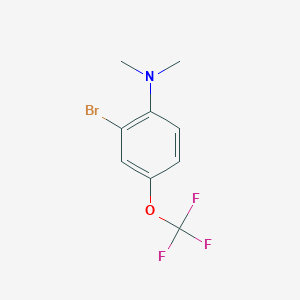
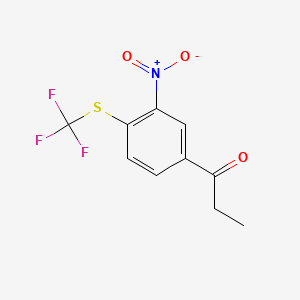
![2-(2,5-Dioxopyrrolidin-1-yl)-2-[(2-iodoacetyl)amino]acetate](/img/structure/B14052747.png)
